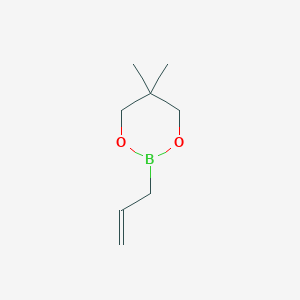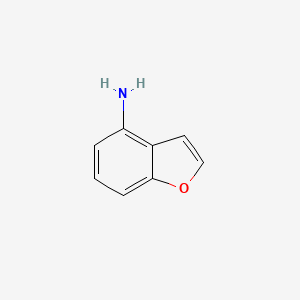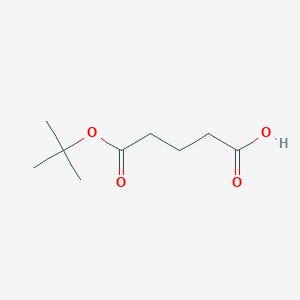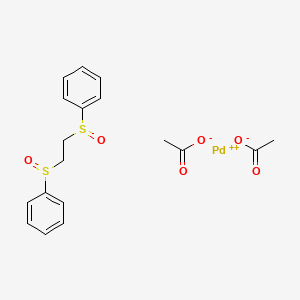
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate is a useful research compound. Its molecular formula is C18H22O6PdS2 and its molecular weight is 504.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the “White Catalyst” is the formation of carbon-carbon bonds in organic synthesis . It acts as a catalyst, facilitating the formation of these bonds in various reactions .
Mode of Action
The “White Catalyst” interacts with its targets by participating in several types of reactions, including the Mitsunobu reaction, Suzuki reaction, and Heck reaction . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic compounds .
Biochemical Pathways
The “White Catalyst” affects the biochemical pathways involved in the synthesis of organic compounds. It facilitates the formation of carbon-carbon bonds, which are essential for the construction of complex organic molecules . The downstream effects include the production of a wide range of organic compounds with various structures and properties .
Pharmacokinetics
It is known that it is a solid compound that can dissolve in some organic solvents, such as dimethylformamide (dmf) and dichloromethane . This suggests that it may have good bioavailability when used in these solvents .
Result of Action
The result of the action of the “White Catalyst” is the efficient formation of carbon-carbon bonds in organic synthesis . This leads to the production of complex organic compounds, which can be used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of the “White Catalyst” can be influenced by environmental factors such as temperature and solvent. It is stable under cold storage conditions , suggesting that it can maintain its activity under a wide range of temperatures . The choice of solvent can also affect its activity, as it can dissolve in certain organic solvents .
Biochemical Analysis
Biochemical Properties
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate plays a significant role in biochemical reactions due to its catalytic efficiency. It interacts with various enzymes and proteins, facilitating reactions such as allylic C-H oxidation and amination . The compound’s interaction with biomolecules is primarily through its palladium center, which acts as a catalyst in these reactions. This interaction often leads to the formation of branched allylic esters, macrocycles, and amino alcohol derivatives .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in oxidation reactions within cells, thereby altering the cellular redox state and impacting various metabolic pathways . Additionally, its interaction with cellular proteins can lead to changes in gene expression, further influencing cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The palladium center of the compound binds to specific sites on enzymes and proteins, facilitating catalytic reactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade over extended periods . Long-term studies have shown that its catalytic activity can diminish over time, impacting its effectiveness in biochemical reactions . Additionally, prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s catalytic activity plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, facilitating reactions such as allylic C-H oxidation . The compound’s catalytic properties can influence metabolic flux, altering the levels of various metabolites within cells . These changes can impact overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its catalytic effects . The compound’s distribution can also influence its accumulation within cells, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound is in the right place to facilitate biochemical reactions, enhancing its catalytic efficiency .
Chemical Reactions Analysis
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate is involved in several types of chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by its palladium center.
Reduction: It can also undergo reduction reactions, where the palladium acts as a catalyst.
Substitution: The compound is known for its role in substitution reactions, particularly in the formation of carbon-carbon bonds.
Scientific Research Applications
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in reactions like the Suzuki coupling, Heck reaction, and Buchwald-Hartwig cross-coupling[][1].
Biology: The compound’s catalytic properties are leveraged in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceutical compounds, aiding in the creation of complex drug molecules.
Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to various industrial processes[][1].
Comparison with Similar Compounds
1,2-Bis(phenylsulfinyl)ethane Palladium(II) Diacetate is unique due to its specific structure and catalytic properties. Similar compounds include:
- Bis(dibenzylideneacetone)palladium(0)
- Bis(tri-tert-butylphosphine)palladium(0)
- Bis(benzonitrile)palladium(II) chloride
- Bis(cyclopentadienyl)zirconium(IV) dichloride
Properties
CAS No. |
858971-43-4 |
|---|---|
Molecular Formula |
C18H22O6PdS2 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
acetic acid;2-(benzenesulfinyl)ethylsulfinylbenzene;palladium |
InChI |
InChI=1S/C14H14O2S2.2C2H4O2.Pd/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14;2*1-2(3)4;/h1-10H,11-12H2;2*1H3,(H,3,4); |
InChI Key |
OEIYYHQQJZUNMF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd+2] |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2.[Pd] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


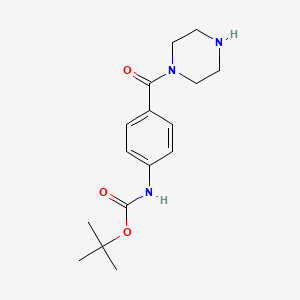
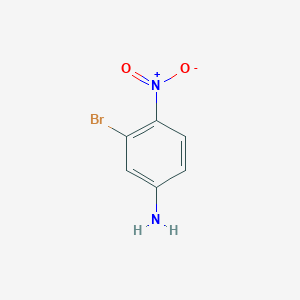

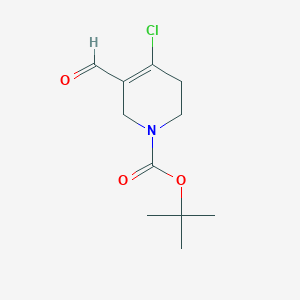
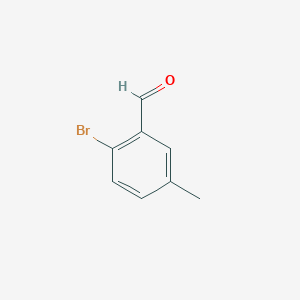
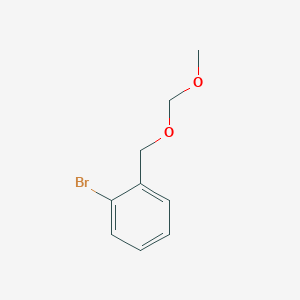
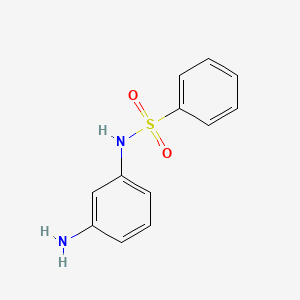
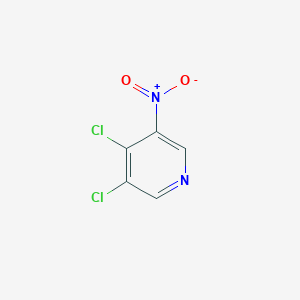
![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
